molecular formula C17H14ClN3O4 B2452192 N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide CAS No. 874126-89-3

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B2452192
CAS No.: 874126-89-3
M. Wt: 359.77
InChI Key: AHORQNYDHIEWBR-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide (CAS 874126-89-3) is a specialized organic compound with a molecular formula of C17H14ClN3O4 and a molecular weight of 359.76 g/mol . Its unique structure incorporates a 1,2,5-oxadiazole (furazan) ring linked to a 4-chlorophenyl group and a 4-methoxyphenoxyacetamide group . This architecture, featuring both electron-withdrawing (chloro) and electron-donating (methoxy) substituents, contributes to a balanced electronic distribution that influences the compound's stability, reactivity, and potential for specific biological target modulation . Researchers value this compound for its potential applications in synthetic chemistry and drug discovery, particularly in areas requiring precision in molecular design, such as enzyme inhibition or receptor interaction studies . The compound is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers can access this compound in various quantities to support their investigative work in developing novel bioactive molecules .

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4/c1-23-13-6-8-14(9-7-13)24-10-15(22)19-17-16(20-25-21-17)11-2-4-12(18)5-3-11/h2-9H,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHORQNYDHIEWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=NON=C2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the oxadiazole ring or the phenyl rings are replaced by other groups.

Scientific Research Applications

Medicinal Chemistry

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide has shown potential as an antimicrobial agent , particularly against Mycobacterium tuberculosis. Its ability to inhibit cell proliferation makes it a candidate for anticancer therapies . Studies indicate that similar oxadiazole derivatives exhibit significant activity against various cancer cell lines, suggesting a promising avenue for drug development .

Biological Studies

The compound is utilized in biological research to explore:

  • Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes involved in pathogenic processes.
  • Receptor Binding : Research indicates that the compound may interact with cellular receptors, impacting signaling pathways essential for cell survival and proliferation.
  • Cellular Signaling Pathways : Investigations into how this compound affects cellular communication have highlighted its potential role in modulating biological responses .

Industrial Applications

Due to its stability and bioactivity, this compound is explored for use in:

  • Pharmaceutical Development : The compound's properties make it suitable for formulating new drugs targeting bacterial infections and cancer.
  • Agrochemicals : Its effectiveness against pests and pathogens positions it as a candidate for agricultural applications .

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of various oxadiazole derivatives against Salmonella typhi and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values indicated that some derivatives achieved MICs as low as 2.14 µM against these strains. This suggests that this compound could be similarly effective .

Case Study 2: Anticancer Research

Research published in the American Chemical Society demonstrated that oxadiazole derivatives showed significant anticancer activity against several cell lines including SNB-19 and OVCAR-8. Percent growth inhibitions were reported at levels exceeding 85%, highlighting the potential of this class of compounds in cancer therapy .

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signaling pathways that control cell growth and survival .

Comparison with Similar Compounds

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide is unique due to its specific substitution pattern on the oxadiazole ring and the presence of both chlorophenyl and methoxyphenoxy groups. Similar compounds include:

Biological Activity

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound belonging to the oxadiazole derivatives class. This compound has garnered attention for its potential biological activities, including antibacterial, antifungal, and enzyme inhibition properties. This article presents a comprehensive overview of its biological activity based on diverse research findings.

The compound's key chemical properties are summarized in the following table:

PropertyValue
IUPAC Name This compound
Molecular Formula C17H14ClN3O3
Molecular Weight 343.76 g/mol
CAS Number 874126-87-1
LogP 4.205
Hydrogen Bond Acceptors 6
Hydrogen Bond Donors 1

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit moderate to strong antibacterial activity. A study highlighted that oxadiazole derivatives demonstrated significant inhibition against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The activity was quantified using Minimum Inhibitory Concentration (MIC) values, with some derivatives achieving MICs as low as 2.14 µM against specific strains.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Notably, it has shown promising results in inhibiting acetylcholinesterase (AChE) and urease enzymes. In a comparative study, several oxadiazole derivatives exhibited IC50 values ranging from 0.63 µM to 6.28 µM against AChE, indicating strong inhibitory activity . This suggests potential applications in treating conditions like Alzheimer's disease and other neurological disorders.

Antifungal Activity

In addition to antibacterial properties, oxadiazole derivatives have also been tested for antifungal activity. Some studies report that related compounds possess significant antifungal effects comparable to established antifungal agents . The exact efficacy of this compound specifically requires further investigation.

Case Studies and Research Findings

Several studies have explored the biological activity of oxadiazole derivatives:

  • Study on Antimicrobial Activity : A synthesized series of oxadiazole compounds were tested for antimicrobial efficacy. The results showed that compounds with chlorophenyl substitutions had enhanced activity against both Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition Research : Another study focused on the enzyme inhibition properties of oxadiazole derivatives, revealing that those with methoxy groups exhibited higher AChE inhibitory potential than their counterparts without such substitutions .
  • Pharmacological Evaluation : A comprehensive pharmacological evaluation demonstrated that these compounds could serve as effective candidates for drug development due to their diverse biological activities, including anti-inflammatory and anticancer properties .

Q & A

Q. Basic Analytical Workflow

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions (e.g., 4-chlorophenyl δ 7.4–7.6 ppm; oxadiazole C=O at ~168 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using a C18 column and UV detection at 254 nm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 386.06) .

What structure-activity relationship (SAR) insights exist for analogs of this compound, and how do substituents influence biological activity?

Advanced SAR Analysis
Key structural features and their effects:

  • 4-Chlorophenyl Group : Enhances lipophilicity and target binding (e.g., kinase inhibition) .
  • 4-Methoxyphenoxy Moiety : Improves metabolic stability compared to unsubstituted phenoxy groups .
  • Oxadiazole Ring : Critical for π-π stacking interactions in enzyme active sites .
    Data-Driven Example :
    Replacing 4-chlorophenyl with 4-fluorophenyl reduces anticancer activity by ~40% in MCF-7 cells, highlighting the importance of halogen electronegativity .

What computational strategies are used to predict the compound’s interaction with biological targets?

Q. Advanced Molecular Docking Protocol

Target Selection : Prioritize kinases (e.g., EGFR, VEGFR2) based on structural homology to known oxadiazole inhibitors .

Software : AutoDock Vina or Schrödinger Suite for docking simulations.

Validation : Compare predicted binding energies (ΔG) with experimental IC50 values.
Key Finding : Docking studies suggest strong hydrogen bonding between the oxadiazole ring and kinase hinge regions (e.g., EGFR Tyr766) .

How does the compound’s stability vary under different pH and temperature conditions?

Q. Basic Stability Profiling

  • pH Stability : Stable in neutral buffers (pH 6–8) but hydrolyzes rapidly under acidic (pH <3) or alkaline (pH >10) conditions, degrading the oxadiazole ring .
  • Thermal Stability : Decomposes above 150°C (DSC/TGA data), requiring storage at –20°C in inert atmospheres .

What strategies are employed to address the compound’s poor aqueous solubility in preclinical studies?

Q. Advanced Formulation Approaches

  • Co-Solvent Systems : Use of PEG-400/water mixtures (up to 20% w/v) for in vivo dosing .
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability by 3-fold in rodent models .

Which in vitro assays are recommended for initial biological screening, and how are contradictory results resolved?

Q. Basic Screening Workflow

  • Anticancer Activity : MTT assay (72 hr exposure) in ≥3 cell lines (e.g., MCF-7, A549) .
  • Antimicrobial Testing : Broth microdilution (MIC determination) per CLSI guidelines .
    Contradiction Resolution :
  • Replicate assays with orthogonal methods (e.g., ATP-based viability vs. apoptosis markers).
  • Validate target engagement using Western blotting (e.g., PARP cleavage for apoptosis) .

How does the compound inhibit specific enzymes, and what mechanistic studies confirm this activity?

Q. Advanced Mechanistic Analysis

  • Enzyme Inhibition Assays : Fluorescence-based kinase assays (e.g., EGFR IC50 = 0.8 μM) .
  • Mechanistic Confirmation :
    • Competitive inhibition confirmed via Lineweaver-Burk plots.
    • Cellular thermal shift assay (CETSA) to validate target binding in situ .

What are the key metabolic pathways of this compound, and how do they impact dosing regimens?

Q. Advanced ADME Profiling

  • Phase I Metabolism : Hepatic CYP3A4-mediated oxidation of the methoxyphenoxy group .
  • Phase II Metabolism : Glucuronidation at the acetamide moiety .
    Implications : Bidirectional pharmacokinetics observed in rodents (t1/2 = 4.2 hr) support twice-daily dosing .

How do structural analogs of this compound compare in terms of efficacy and toxicity profiles?

Q. Advanced Comparative Analysis

Analog Modification Efficacy (IC50, μM) Toxicity (HEK293 CC50, μM)
Parent Compound None0.8 (EGFR)>100
4-Nitrophenyl Analog –OCH3 → –NO22.145
Methyloxadiazole Analog Oxadiazole → Methyloxadiazole5.6>100

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